molecular formula C27H31N3O4 B11002113 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide

Cat. No.: B11002113
M. Wt: 461.6 g/mol
InChI Key: QULHNGUBUFBUDR-UHFFFAOYSA-N
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Description

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents . The reaction conditions are mild, and the use of eutectic solvents allows for high yields and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair . This leads to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide is unique due to its specific structural features, including the presence of the tetrahydro-2H-pyran-4-ylmethyl group. This structural modification enhances its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxan-4-ylmethyl)hexanamide

InChI

InChI=1S/C27H31N3O4/c31-24(28-18-19-13-16-34-17-14-19)12-2-1-7-15-29-25-20-8-3-4-9-21(20)27(33)30(25)23-11-6-5-10-22(23)26(29)32/h3-6,8-11,19,25H,1-2,7,12-18H2,(H,28,31)

InChI Key

QULHNGUBUFBUDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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